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Compound of Interest

Compound Name:
Dimethyl 4-methoxy-5-

nitrophthalate

Cat. No.: B1473779 Get Quote

An In-Depth Technical Guide to the Chemical Properties of Dimethyl 4-methoxy-5-
nitrophthalate

Introduction
Dimethyl 4-methoxy-5-nitrophthalate is a substituted aromatic dicarboxylate ester. Its

structure, featuring a nitro group, a methoxy group, and two methyl ester functionalities on a

benzene ring, makes it a highly valuable and versatile intermediate in advanced organic

synthesis. For researchers in medicinal chemistry and materials science, this compound serves

as a pivotal building block for constructing more complex molecular architectures. The strategic

placement of its functional groups allows for a wide range of chemical transformations,

enabling the synthesis of novel pharmaceutical agents, functional dyes, and specialized

polymers. This guide provides a comprehensive overview of its chemical and physical

properties, synthesis, reactivity, and safe handling protocols, tailored for professionals in

chemical research and drug development.

Identification and Nomenclature
Correctly identifying a chemical entity is the foundation of safe and reproducible science.

Dimethyl 4-methoxy-5-nitrophthalate is cataloged under several identifiers across chemical

databases.

Chemical Structure:
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Caption: 2D structure of Dimethyl 4-methoxy-5-nitrophthalate.

Table 1: Chemical Identifiers

Identifier Value Source(s)

IUPAC Name
dimethyl 4-methoxy-5-

nitrobenzene-1,2-dicarboxylate
[1][2]

Common Name
dimethyl 4-methoxy-5-

nitrophthalate
[1][2]

CAS Number 856806-20-7 [1][3][4]

Molecular Formula C₁₁H₁₁NO₇ [1][2]

Molecular Weight 269.21 g/mol [1]

InChI Key
ZGASGVVPYSDBEA-

UHFFFAOYSA-N

Physicochemical Properties
The physical properties of a compound dictate its handling, purification, and reaction

conditions. While comprehensive experimental data for this specific molecule is not widely

published, known properties and data from closely related analogs are summarized below.

Table 2: Physicochemical Data
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Property Value Notes

Physical State
Expected to be a solid at room

temperature.

Based on analogous structures

like Dimethyl 4-nitrophthalate.

[5]

Melting Point Not reported.

Dimethyl 4-nitrophthalate, a

related compound, has a

melting point of 64-66 °C.[5]

Boiling Point Not reported.

High boiling point expected

due to molecular weight and

polarity.

Solubility

Expected to be soluble in

common organic solvents

(e.g., THF, Ethyl Acetate,

Dichloromethane).

Phthalate esters are generally

soluble in organic solvents.[6]

Storage Temperature Room Temperature

Synthesis and Mechanistic Insights
The synthesis of Dimethyl 4-methoxy-5-nitrophthalate is not explicitly detailed in publicly

accessible literature. However, a logical and efficient synthetic route can be designed based on

well-established organic chemistry principles, such as the electrophilic nitration of an aromatic

precursor.

Proposed Synthetic Pathway: Electrophilic Nitration
The most direct approach involves the nitration of Dimethyl 4-methoxyphthalate. The methoxy

group is a strong activating, ortho-, para- director, while the two ester groups are deactivating,

meta- directors. The C5 position is ortho to the powerful methoxy director and meta to both

ester groups, making it the most electronically favorable site for nitration.
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Synthetic Workflow

Dimethyl 4-methoxyphthalate
(Starting Material) Reaction Mixture

HNO₃ / H₂SO₄

0-5 °C QuenchingIce-water Product Isolation
(Crystallization/Chromatography)

Extraction & Purification Dimethyl 4-methoxy-5-nitrophthalate
(Final Product)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of Dimethyl 4-methoxy-5-nitrophthalate.

Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for the nitration of activated aromatic systems

and should be optimized for safety and yield.

Reactor Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a

thermometer, and a dropping funnel, add Dimethyl 4-methoxyphthalate (1.0 eq).

Dissolution: Dissolve the starting material in concentrated sulfuric acid (H₂SO₄) at 0 °C. The

acid acts as both the solvent and a catalyst. Maintaining a low temperature is critical to

prevent over-nitration and side reactions.

Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and

concentrated sulfuric acid in a separate vessel, pre-chilled to 0 °C. Add this mixture dropwise

to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed

5 °C.

Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. The progress can be monitored

by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice

with vigorous stirring. This step quenches the reaction and precipitates the solid product.

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly

with cold water until the filtrate is neutral. The crude solid can be further purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography.
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Chemical Reactivity and Key Transformations
The utility of Dimethyl 4-methoxy-5-nitrophthalate as a synthetic intermediate stems from the

reactivity of its functional groups.

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline

derivative) using various reagents, such as tin(II) chloride (SnCl₂), hydrogen gas with a

palladium catalyst (H₂/Pd-C), or sodium dithionite (Na₂S₂O₄). This transformation is

fundamental for introducing a nucleophilic amino group, which is a common precursor in the

synthesis of heterocyclic compounds and amides used in drug development.

Hydrolysis of Esters: The two methyl ester groups can be hydrolyzed to the corresponding

dicarboxylic acid under either acidic or basic conditions. This diacid can then be used to form

polymers, salts, or be converted into other functional groups like acid chlorides or amides.

Key Chemical Transformations

Dimethyl 4-methoxy-5-nitrophthalate

Dimethyl 5-amino-4-methoxyphthalate

Reduction
(e.g., H₂, Pd/C)

4-Methoxy-5-nitrophthalic acid

Hydrolysis
(e.g., NaOH, H₂O/Δ)

Click to download full resolution via product page

Caption: Primary reaction pathways for Dimethyl 4-methoxy-5-nitrophthalate.

Applications in Research and Development
While specific, large-scale applications are not widely documented, the structure of Dimethyl
4-methoxy-5-nitrophthalate makes it an ideal precursor for several research areas:

Pharmaceutical Synthesis: The corresponding aniline derivative (after nitro reduction) is a

valuable scaffold for building molecules with potential biological activity. The substitution
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pattern is suitable for creating kinase inhibitors, anti-inflammatory agents, and other targeted

therapeutics.

Materials Science: As a nitrophthalate derivative, it can be used in the synthesis of high-

performance polymers, dyes, and pigments.[6] The functional groups allow for

polymerization or for covalent attachment to other substrates.

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a chemical fragment

for screening against biological targets. Its defined chemical handles (nitro, methoxy, esters)

allow for systematic elaboration into more potent lead compounds.

Safety, Handling, and Storage
Although a specific Safety Data Sheet (SDS) for this compound is not available, data from

structurally similar nitroaromatic esters provides a strong basis for safe handling procedures.

General Hazards:

May cause skin, eye, and respiratory irritation.

Harmful if swallowed or inhaled.

Table 3: Recommended Safety and Handling Protocols
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Aspect Recommendation Rationale

Ventilation
Handle in a well-ventilated

area or a chemical fume hood.

To minimize inhalation of dust

or vapors.

Personal Protective Equipment

(PPE)

- Nitrile gloves- Safety glasses

with side shields or goggles-

Lab coat

To prevent skin and eye

contact.

First Aid (Eyes)

Rinse cautiously with water for

several minutes. Remove

contact lenses if present and

easy to do. Continue rinsing.

Immediate dilution and flushing

are key to minimizing eye

damage.

First Aid (Skin)

Wash off immediately with

plenty of soap and water.

Remove contaminated

clothing.

To remove the chemical from

the skin surface and prevent

absorption.

First Aid (Ingestion/Inhalation)

Move to fresh air. Do NOT

induce vomiting. Seek

immediate medical attention.

To prevent aspiration and

ensure professional medical

evaluation.

Storage

Store in a tightly closed

container in a cool, dry, dark

place away from incompatible

materials like strong oxidizing

agents.

To maintain chemical stability

and prevent hazardous

reactions.

Spectroscopic Characterization (Predicted)
Experimental spectra are not publicly available. The following are predicted ¹H and ¹³C NMR

chemical shifts based on the compound's structure and data from similar molecules.[7]

¹H NMR (400 MHz, CDCl₃):

δ ~7.5-8.0 ppm (s, 1H): Aromatic proton (C6-H), deshielded by the adjacent nitro group.

δ ~7.0-7.5 ppm (s, 1H): Aromatic proton (C3-H).
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δ ~3.9-4.1 ppm (s, 3H): Methoxy group protons (-OCH₃).

δ ~3.8-4.0 ppm (s, 6H): Two equivalent or nearly equivalent methyl ester protons (-

COOCH₃). A slight difference in their chemical environment might lead to two separate

singlets.

¹³C NMR (100 MHz, CDCl₃):

δ ~165-170 ppm (2C): Carbonyl carbons of the two ester groups.

δ ~150-160 ppm (1C): Aromatic carbon attached to the methoxy group (C4).

δ ~140-150 ppm (1C): Aromatic carbon attached to the nitro group (C5).

δ ~110-135 ppm (4C): Remaining four aromatic carbons.

δ ~55-60 ppm (1C): Methoxy carbon.

δ ~50-55 ppm (2C): Methyl ester carbons.

Infrared (IR) Spectroscopy: Expected to show strong characteristic peaks for C=O stretching

(esters) at ~1720-1740 cm⁻¹, asymmetric and symmetric N-O stretching (nitro group) at

~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹ respectively, and C-O stretching (ether and ester) at

~1000-1300 cm⁻¹.

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 269.21,

corresponding to the molecular weight.

Conclusion
Dimethyl 4-methoxy-5-nitrophthalate is a strategically functionalized aromatic compound

with significant potential as an intermediate in diverse fields of chemical synthesis. Its

predictable reactivity, centered on the nitro and ester groups, allows for its incorporation into

complex molecules targeted for pharmaceutical and material science applications. While

detailed experimental data is sparse, its properties and behavior can be reliably inferred from

established chemical principles and data on analogous compounds. Adherence to stringent

safety protocols is essential when handling this and related nitroaromatic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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